molecular formula C22H17Cl2N3O B11131047 2-[2-(2,4-dichlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

2-[2-(2,4-dichlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11131047
M. Wt: 410.3 g/mol
InChI Key: PFBUHYBWLXZVOC-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions to form the benzimidazole core.

    Acylation: The benzimidazole core is then acylated with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol
  • 2-(2,4-dichlorophenyl)-1,3-dioxolane derivatives
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

What sets 2-[2-(2,4-dichlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide apart from similar compounds is its unique combination of the benzimidazole core with the 2,4-dichlorophenyl and 2-methylphenylacetamide groups. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other compounds.

Properties

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)benzimidazol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H17Cl2N3O/c1-14-6-2-3-7-18(14)25-21(28)13-27-20-9-5-4-8-19(20)26-22(27)16-11-10-15(23)12-17(16)24/h2-12H,13H2,1H3,(H,25,28)

InChI Key

PFBUHYBWLXZVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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